molecular formula C24H19NO3S B2615577 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide CAS No. 2097935-61-8

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide

Cat. No.: B2615577
CAS No.: 2097935-61-8
M. Wt: 401.48
InChI Key: AOIISWDIUZQLJB-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-(Thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide is a synthetic compound featuring a xanthene carboxamide core substituted with a hybrid ethyl group bearing both furan-2-yl and thiophen-2-yl moieties. The xanthene scaffold is known for its planar tricyclic structure, which facilitates π-π interactions in biological systems, while the heterocyclic substituents (furan and thiophene) may enhance binding affinity to targets due to their aromatic and electronic properties .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3S/c26-24(25-15-18(19-11-5-13-27-19)22-12-6-14-29-22)23-16-7-1-3-9-20(16)28-21-10-4-2-8-17(21)23/h1-14,18,23H,15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIISWDIUZQLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=CC=CO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Xanthene Carboxamide Derivatives

(a) N-(2-Hydroxyethyl)-9-oxo-9H-xanthene-2-carboxamide

This analogue replaces the furan-thiophene ethyl group with a hydroxyethyl substituent. The absence of heteroaromatic rings reduces its lipophilicity (clogP ~2.1 vs. Pfister et al. (1972) demonstrated that such hydroxyethyl derivatives exhibit moderate antiallergic activity in vitro, suggesting that substituent polarity influences biological function .

(b) 1-Methoxy-9-oxo-9H-xanthene-2-carboxylic Acid

This carboxyxanthone derivative, synthesized via Friedel-Crafts acylation and oxidation, lacks the ethylamine linker and heterocycles. Its carboxylic acid group confers higher aqueous solubility (logS ≈ -2.8) compared to the carboxamide group in the target compound (logS ≈ -4.2), which may limit its cellular uptake .

Thiophene- and Furan-Containing Analogues

(a) N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] Piperazinyl Quinolones

These antibacterial agents (Foroumadi et al., 2005–2006) share the thiophen-2-yl group but incorporate a quinolone core instead of xanthene. The bromine atom at the thiophene 5-position enhances halogen bonding with bacterial DNA gyrase, achieving MIC values of 0.5–2 µg/mL against Gram-positive pathogens. In contrast, the target compound’s unsubstituted thiophene and furan may prioritize different target interactions .

(b) N-[(5-(Furan-2-carbonyl)thiophen-2-yl)methyl]-9H-Xanthene-9-carboxamide

This structurally closer analogue () replaces the ethyl bridge with a methyl group, reducing conformational flexibility. The furan-2-carbonyl moiety may introduce additional hydrogen-bonding capacity, though its bioactivity remains uncharacterized in the available data.

Hybrid Heterocyclic Ethylamine Derivatives

Compounds like (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide () utilize a thiophen-2-yl ethyl group but lack the xanthene core. These derivatives show affinity for serotonin receptors (Ki < 100 nM), highlighting the pharmacological versatility of thiophene-ethyl motifs in CNS-targeting agents .

Key Research Findings and Trends

Structural-Activity Relationships (SAR)

  • Heterocyclic Substitution : Dual heterocycles (furan + thiophene) in the target compound may synergize electronic effects (thiophene’s higher aromaticity vs. furan’s oxygen lone pairs) to modulate target binding .

Pharmacological and Toxicological Gaps

While thiophene derivatives like Thiophene fentanyl hydrochloride () warn of unstudied toxicology, the target compound’s safety profile remains unexplored. Antiallergic data from Pfister et al. (1972) suggest xanthones inhibit histamine release (IC50 ~10 µM), but furan-thiophene effects on this activity are unknown .

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antioxidant, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a xanthene core structure with furan and thiophene substituents, which are known for their diverse biological properties. The structural formula can be represented as follows:

N 2 furan 2 yl 2 thiophen 2 yl ethyl 9H xanthene 9 carboxamide\text{N 2 furan 2 yl 2 thiophen 2 yl ethyl 9H xanthene 9 carboxamide}

Biological Activity Overview

The biological activities of this compound can be categorized into three primary areas:

  • Anticancer Activity
    • Recent studies have evaluated the anticancer effects of various xanthene derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant inhibition against cancer cell lines such as Hep G2 (hepatocellular carcinoma) and HeLa (cervical adenocarcinoma) cells.
    • Case Study : A derivative exhibited an IC50 value of 161.3 nM against Hep G2 cells, indicating potent anticancer activity .
  • Antioxidant Activity
    • The antioxidant properties of the compound have been assessed through various assays, revealing its ability to scavenge free radicals effectively.
    • Research Findings : One study reported that a related compound showed an IC50 value of 15.44 nM in antioxidant inhibition assays, suggesting that modifications to the xanthene structure could enhance antioxidant efficacy .
  • Anti-inflammatory Activity
    • The anti-inflammatory potential of this compound has been explored through cyclooxygenase (COX) inhibition studies.
    • Findings : A related compound demonstrated high selectivity for COX-2 with an IC50 value of 4.37 nM, underscoring the therapeutic promise of this class of compounds in managing inflammatory diseases .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Interaction with Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory pathways.
  • Modulation of Signaling Pathways : It could influence various signaling cascades that regulate cell survival and apoptosis.

Data Summary Table

Biological ActivityCell Line/TargetIC50 Value (nM)Reference
AnticancerHep G2161.3 ± 41
AntioxidantVarious15.44 ± 6
Anti-inflammatoryCOX-24.37 ± 0.78

Q & A

Q. What are the common synthetic routes for N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide?

The synthesis typically involves multi-step processes:

  • Xanthene Core Formation : Acid-catalyzed condensation of resorcinol derivatives to construct the tricyclic xanthene system .
  • Carboxamide Linkage : Coupling the xanthene-9-carboxylic acid with a substituted ethylamine intermediate via amide bond formation using coupling agents like EDC/HOBt .
  • Functionalization : Introducing furan and thiophene moieties through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) . Key Characterization: NMR (¹H/¹³C), IR (amide C=O stretch ~1650 cm⁻¹), and mass spectrometry to confirm structure and purity .

Q. How is the compound characterized to confirm its structural integrity?

A combination of spectroscopic and analytical methods is employed:

  • ¹H/¹³C NMR : Assign peaks for the xanthene aromatic protons (6.8–8.2 ppm), amide NH (~8.5 ppm), and furan/thiophene protons (distinct splitting patterns) .
  • IR Spectroscopy : Identify amide I (1640–1680 cm⁻¹) and II (1550–1600 cm⁻¹) bands, alongside aromatic C-H stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance amide coupling efficiency .
  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling yields for furan/thiophene incorporation .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like amine acylation . Case Study: A 20% yield increase was achieved by replacing THF with DMF in the amidation step, attributed to improved solubility of intermediates .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Molecular Descriptors : Use PubChem-derived parameters (e.g., Topological Polar Surface Area = ~47.6 Ų, LogP = ~1.8) to assess blood-brain barrier permeability and solubility .
  • Docking Studies : Software like AutoDock Vina models interactions with biological targets (e.g., enzymes or receptors), guiding structure-activity relationship (SAR) analysis .
  • ADMET Prediction : Tools like SwissADME estimate absorption (%HIA = ~85%) and cytochrome P450 metabolism (CYP3A4 substrate likelihood) .

Q. How can contradictory biological activity data be resolved?

Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., cell line viability assays using MTT vs. resazurin) to minimize inter-lab variability .
  • Structural Analogues : Compare with derivatives (e.g., replacing thiophene with furan) to isolate pharmacophoric elements. For example, thiophene-containing analogues show 3-fold higher cytotoxicity in HepG2 cells than furan-only variants .
  • Dose-Response Analysis : EC₅₀/IC₅₀ curves clarify potency differences across studies .

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